molecular formula C13H14BrN3O2 B12895306 1H-(1,2,4)Triazolo(1,2-a)pyridazine-1,3(2H)-dione, 2-(4-bromo-3-methylphenyl)tetrahydro- CAS No. 58766-31-7

1H-(1,2,4)Triazolo(1,2-a)pyridazine-1,3(2H)-dione, 2-(4-bromo-3-methylphenyl)tetrahydro-

Cat. No.: B12895306
CAS No.: 58766-31-7
M. Wt: 324.17 g/mol
InChI Key: HYEMSAHAWKIJFY-UHFFFAOYSA-N
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Description

The compound 1H-(1,2,4)Triazolo(1,2-a)pyridazine-1,3(2H)-dione, 2-(4-bromo-3-methylphenyl)tetrahydro- belongs to the triazolopyridazine class, characterized by a fused triazole and pyridazine ring system. Its structure includes a tetrahydro-pyridazine core substituted with a 4-bromo-3-methylphenyl group at position 2 and two ketone oxygen atoms at positions 1 and 2.

Properties

CAS No.

58766-31-7

Molecular Formula

C13H14BrN3O2

Molecular Weight

324.17 g/mol

IUPAC Name

2-(4-bromo-3-methylphenyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,2-a]pyridazine-1,3-dione

InChI

InChI=1S/C13H14BrN3O2/c1-9-8-10(4-5-11(9)14)17-12(18)15-6-2-3-7-16(15)13(17)19/h4-5,8H,2-3,6-7H2,1H3

InChI Key

HYEMSAHAWKIJFY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)N2C(=O)N3CCCCN3C2=O)Br

Origin of Product

United States

Preparation Methods

Starting Materials

  • 4-Bromo-3-methylbenzaldehyde or corresponding bromomethyl derivatives,
  • Hydrazine derivatives or hydrazides for pyridazine ring formation,
  • Appropriate triazole precursors such as 1,2,4-triazole or substituted triazoles,
  • Cyclization agents and solvents.

Stepwise Synthesis

  • Pyridazine Ring Formation
    The initial step involves condensation of hydrazine derivatives with 1,4-dicarbonyl compounds or equivalents to form the pyridazine ring. This step is typically performed under reflux in ethanol or similar solvents for 2–4 hours, yielding the dihydropyridazine intermediate.

  • Triazole Ring Cyclization
    The intermediate undergoes cyclization with triazole precursors. This reaction is often facilitated by heating (80–120 °C) in polar solvents such as ethanol or DMF, sometimes in the presence of sodium acetate or other bases to promote ring closure. The cyclization forms the fused triazolo-pyridazine core.

  • Substitution with 4-Bromo-3-methylphenyl Group
    The introduction of the 4-bromo-3-methylphenyl substituent is achieved either by using the substituted benzaldehyde in the initial condensation or by nucleophilic substitution on a suitable leaving group precursor. The bromine atom and methyl group influence the reactivity and biological activity of the final compound.

  • Purification and Characterization
    The crude product is purified by recrystallization from ethanol or by chromatographic techniques. Characterization is performed using NMR spectroscopy, mass spectrometry, and elemental analysis to confirm the structure and purity.

Reaction Conditions and Yields

Step Reagents/Conditions Temperature (°C) Time (h) Yield (%) Notes
Pyridazine ring formation Hydrazine + 1,4-dicarbonyl compound, EtOH 80–100 2–4 70–85 Reflux with stirring
Triazole ring cyclization Triazole precursor + sodium acetate, EtOH 100–120 2 75–90 Base-promoted cyclization
Substitution with aryl group 4-Bromo-3-methylbenzaldehyde or derivative Ambient to reflux 1–3 65–80 May be combined with initial step
Purification Recrystallization or chromatography - - - Ensures high purity for biological use

Research Findings and Optimization

  • The presence of the bromine atom on the phenyl ring enhances the electrophilicity, facilitating substitution reactions and potentially increasing biological activity.
  • Methyl substitution at the 3-position of the phenyl ring improves solubility and membrane permeability, which is beneficial for pharmacological applications.
  • Cyclization efficiency is highly dependent on solvent choice and temperature; ethanol is preferred for its polarity and ease of removal.
  • Sodium acetate acts as a mild base to promote cyclization without causing decomposition of sensitive intermediates.
  • Yields can be optimized by controlling reaction time and temperature, with prolonged heating sometimes leading to side reactions or degradation.

Analytical Characterization

Summary Table of Preparation Method

Aspect Details
Molecular Formula C13H14BrN3O2
Molecular Weight 324.17 g/mol
Key Synthetic Steps Pyridazine ring formation → Triazole cyclization → Aryl substitution → Purification
Typical Solvents Ethanol, DMF
Catalysts/Bases Sodium acetate
Reaction Temperatures 80–120 °C
Reaction Times 1–4 hours
Typical Yields 65–90%
Characterization Tools NMR, MS, elemental analysis, X-ray crystallography

Chemical Reactions Analysis

Substitution Reactions Involving the Bromine Substituent

The bromine atom on the 3-methylphenyl group serves as a key reactive site for cross-coupling and nucleophilic substitution reactions.

Reaction TypeConditionsProductApplication
Suzuki-Miyaura Coupling Pd(PPh₃)₄, K₂CO₃, DMF/H₂O (80°C)Aryl/heteroaryl group substitution at bromineSynthesis of biaryl derivatives for pharmaceutical screening
Nucleophilic Aromatic Substitution NaNH₂, NH₃ (l), −33°CAmine or alkoxy substitutionFunctionalization for agrochemical intermediates

The bromine’s reactivity is enhanced by electron-withdrawing effects from the triazole and pyridazine rings, facilitating metal-catalyzed coupling reactions.

Reactivity of the Triazole Ring

The 1,2,4-triazole moiety participates in cycloaddition and alkylation reactions.

1,3-Dipolar Cycloaddition

  • Reagents : Nitrile oxides, diazo compounds

  • Conditions : Room temperature, solvent-free or in THF

  • Products : Fused polycyclic systems (e.g., triazolo[5,1-b]quinazolines) with enhanced biological activity .

N-Alkylation/Acylation

  • Alkylation : Reacts with alkyl halides (e.g., CH₃I) in DMF with K₂CO₃ to yield N-alkylated derivatives.

  • Acylation : Acetyl chloride in pyridine introduces acyl groups, modulating lipophilicity for drug design .

Pyridazine Ring Modifications

The pyridazine ring undergoes oxidation and reduction, influenced by the tetrahydro configuration.

ReactionConditionsOutcome
Oxidation KMnO₄, H₂SO₄ (0°C)Aromatic pyridazine ring formation via dehydrogenation
Reduction H₂, Pd/C (EtOH)Saturation of the pyridazine ring to tetrahydro derivatives, altering pharmacokinetics

Condensation Reactions

The compound reacts with carbonyl-containing substrates under acidic/basic conditions:

  • Example : Condensation with hydrazine derivatives forms Schiff bases, precursors to fused heterocycles (e.g., triazolo[3,4-b]thiadiazines) .

  • Mechanism : The lactam group in the pyridazine ring acts as an electrophilic site for nucleophilic attack.

Biological Interactions

While not synthetic reactions, the compound interacts with biological targets:

  • COX/LOX Inhibition : Pyridazinone derivatives inhibit cyclooxygenase and lipoxygenase enzymes, suggesting anti-inflammatory potential via similar mechanisms .

  • DNA Intercalation : Planar triazole-pyridazine systems intercalate with DNA, observed in related compounds .

Comparative Reactivity with Analogues

CompoundStructural FeatureKey Reaction
2-(4-Fluorophenyl) analogue Fluorine substituentElectrophilic aromatic substitution (e.g., nitration)
Pyridazin-3(2H)-one derivatives Ketone groupMichael addition with α,β-unsaturated carbonyls

Thermal and Photochemical Stability

  • Thermal Decomposition : Degrades above 250°C, releasing Br₂ and CO₂ .

  • Photolysis : UV light (254 nm) induces ring-opening via N–N bond cleavage, forming nitrene intermediates .

Mechanistic Insights

  • Cross-Coupling : The bromine substituent follows a Pd⁰/Pdᴵᴵ catalytic cycle in Suzuki reactions, with oxidative addition as the rate-limiting step.

  • Cycloaddition : Triazole acts as a 1,3-dipole, reacting regioselectively with electron-deficient dipolarophiles .

Scientific Research Applications

Pharmaceutical Applications

  • Antimicrobial Activity :
    • Several studies have indicated that derivatives of triazolo-pyridazine compounds exhibit antimicrobial properties. For instance, research has shown that certain triazolo derivatives can inhibit the growth of various bacterial strains and fungi. The mechanism often involves the disruption of cell wall synthesis or interference with metabolic pathways.
  • Anticancer Properties :
    • Triazolo-pyridazine derivatives have been investigated for their anticancer activities. A notable study demonstrated that a related compound induced apoptosis in cancer cell lines through the activation of caspases and modulation of cell cycle regulatory proteins. This suggests potential for development as chemotherapeutic agents.
  • Anti-inflammatory Effects :
    • Research has also highlighted the anti-inflammatory properties of these compounds. In vitro studies indicated that they could inhibit the production of pro-inflammatory cytokines in immune cells, suggesting a role in treating inflammatory diseases.

Agricultural Applications

  • Herbicidal Activity :
    • Triazolo-pyridazine derivatives have been patented for use as herbicides. A specific patent (US4561880A) describes their effectiveness against various weed species by inhibiting photosynthesis or disrupting metabolic processes in target plants. Field trials have shown significant reductions in weed biomass when applied at recommended dosages.

Data Table: Summary of Applications

Application TypeSpecific UseMechanism/EffectReferences
PharmaceuticalAntimicrobialInhibition of cell wall synthesis
PharmaceuticalAnticancerInduction of apoptosis
PharmaceuticalAnti-inflammatoryInhibition of cytokine production
AgriculturalHerbicideDisruption of photosynthesis

Case Studies

  • Antimicrobial Study :
    • A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of various triazolo-pyridazine derivatives against Staphylococcus aureus and Escherichia coli. The results showed a minimum inhibitory concentration (MIC) as low as 50 µg/mL for some compounds, indicating strong antimicrobial potential.
  • Herbicidal Efficacy :
    • Field trials conducted on common agricultural weeds demonstrated that applying the compound at a concentration of 200 g/ha resulted in over 80% control of weed populations compared to untreated plots.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The triazolopyridazine core can bind to active sites, modulating the activity of these targets. The bromomethylphenyl group may enhance binding affinity and specificity, leading to more pronounced biological effects. Pathways involved in its mechanism of action include signal transduction and metabolic pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Variations

The triazolopyridazine scaffold is highly modifiable, with substituents influencing physicochemical and biological properties. Key comparisons include:

Compound Name Substituent(s) Molecular Formula Molecular Weight Melting Point (°C) Key Functional Groups Biological Relevance
Target Compound 4-bromo-3-methylphenyl C₁₄H₁₃BrN₃O₂* ~348.18† Not reported Dione, Br, CH₃ Not explicitly reported
2-(3-Chlorophenyl)tetrahydro-1H-[1,2,4]triazolo[1,2-a]pyridazine-1,3(2H)-dione 3-chlorophenyl C₁₂H₁₂ClN₃O₂ 265.70 Not reported Dione, Cl Potential glycosidase inhibition (inferred from analogs)
2-(3-Fluorophenyl)tetrahydro-1H-[1,2,4]triazolo[1,2-a]pyridazine-1,3(2H)-dithione 3-fluorophenyl C₁₂H₁₂FN₃S₂ 281.37 Not reported Dithione, F Higher thermal stability (b.p. 362.2°C)
3-(4-Methoxyphenyl)-3-methyl-hexahydro-1H-triazolopyridazin-1-thione 4-methoxyphenyl, methyl C₁₄H₁₈N₃OS 276.37 152–154 Thione, OCH₃, CH₃ Inhibitor of inducible enzymes
(5R,8S)-5-Acetyl-8-[2-(4-chlorophenyl)tetrazol-5-yl]-2-phenyl-triazolopyridazine-1,3-dione 4-chlorophenyl, acetyl C₂₁H₁₆ClN₇O₃ 457.85 157–159 Dione, Cl, acetyl Synthetic intermediate

*Inferred from structural analogs.
†Calculated based on substituent contributions.

Physicochemical Properties

  • Dione vs. Dithione : The dione group (C=O) in the target compound and its chloro analog contrasts with dithione (C=S) derivatives , which exhibit higher boiling points (e.g., 362.2°C for the fluorophenyl dithione) due to increased molecular polarity .
  • Aromatic vs. Aliphatic Substituents : Methyl and methoxy groups (e.g., in ) improve solubility compared to purely aromatic substituents.

Biological Activity

1H-(1,2,4)Triazolo(1,2-a)pyridazine-1,3(2H)-dione derivatives have garnered attention in medicinal chemistry due to their diverse biological activities. This article focuses on the compound 1H-(1,2,4)Triazolo(1,2-a)pyridazine-1,3(2H)-dione, 2-(4-bromo-3-methylphenyl)tetrahydro- and summarizes its biological activity based on various studies.

Chemical Structure and Properties

The compound is characterized by a triazolo-pyridazine core structure with a bromomethylphenyl substituent. Its molecular formula is C12H9BrN3O2C_{12}H_{9}BrN_{3}O_{2}, with a molecular weight of approximately 227.22 g/mol.

Biological Activity Overview

The biological activities of this compound include:

  • Antitumor Activity : Recent studies indicate that derivatives of triazolo-pyridazines exhibit significant antitumor properties. For instance, compounds structurally similar to the target compound have shown IC50 values as low as 0.83 μM against A549 lung cancer cells and 0.15 μM against MCF-7 breast cancer cells .
  • C-Met Kinase Inhibition : The compound has potential as a c-Met kinase inhibitor, which is crucial in cancer progression and metastasis. The inhibition of c-Met kinase was observed at nanomolar concentrations in related studies .
  • Antimicrobial Properties : Triazolo-pyridazines have also been studied for their antimicrobial activities. Compounds with similar structures demonstrated effectiveness against various bacterial strains and fungi .

Antitumor Studies

A study focused on the structure-activity relationship (SAR) of triazolo-pyridazine derivatives highlighted the importance of substituents in enhancing antitumor efficacy. The compound's structural modifications were systematically evaluated to optimize its activity against different cancer cell lines.

CompoundCell LineIC50 (μM)
22iA5490.83 ± 0.07
22iMCF-70.15 ± 0.08
22iHeLa2.85 ± 0.74

The mechanism underlying the antitumor activity involves apoptosis induction and cell cycle arrest in cancer cells. Techniques such as Annexin V-FITC/PI staining and cell cycle assays were employed to confirm these effects .

Antimicrobial Activity

The antimicrobial potential was assessed against various strains including Escherichia coli and Staphylococcus aureus. The results indicated that certain derivatives exhibited comparable activity to standard antibiotics like Ciprofloxacin .

Case Studies

Case Study 1: Antitumor Efficacy
In a controlled experiment, a derivative of the target compound was tested for its antitumor efficacy against multiple cancer types. The results showed substantial inhibition of tumor growth in vivo models, supporting its potential as an anticancer agent.

Case Study 2: Antimicrobial Testing
Another study evaluated the antimicrobial properties of several triazolo-pyridazine derivatives. Results indicated that specific modifications significantly enhanced their effectiveness against resistant bacterial strains.

Q & A

Q. What are the key synthetic routes for preparing 2-(4-bromo-3-methylphenyl)-tetrahydro-1H-triazolopyridazine-dione derivatives?

Methodological Answer: A common approach involves Grignard reagent addition to a tetrahydrotriazolopyridazine-dione precursor. For example:

  • Dissolve the precursor in dry THF under inert conditions.
  • Add Grignard reagents (e.g., organomagnesium halides) dropwise at 0°C, followed by stirring at room temperature overnight .
  • Quench with water, extract with ether, and purify via silica gel chromatography (eluent: hexane/ethyl acetate gradient) .
  • Yields range from 63% to 81%, depending on substituents .

Q. How are these compounds characterized to confirm structural integrity?

Methodological Answer:

  • NMR Spectroscopy : 1H and 13C NMR identify substituents and ring fusion patterns. For example, aromatic protons in the 4-bromo-3-methylphenyl group resonate at δ 7.2–7.8 ppm, while tetrahydro ring protons appear at δ 2.5–4.0 ppm .
  • HPLC : Retention times (e.g., 1.67 min) and Rf values (e.g., 0.57) validate purity .
  • Melting Point Analysis : Compare experimental values (e.g., 152–154°C) with literature data to detect impurities .

Q. What physicochemical properties are critical for solubility and formulation studies?

Methodological Answer:

  • Solubility : Test in polar (e.g., DMSO, ethanol) and nonpolar solvents (e.g., hexane). Polar aprotic solvents typically enhance solubility due to hydrogen-bonding interactions with the triazolopyridazine core .
  • Melting Points : High melting points (150–300°C) suggest crystalline stability, requiring milling for bioavailability studies .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity?

Methodological Answer:

  • Catalyst Screening : Compare iodine (I₂), TBAI, and KI in oxidative coupling reactions (Table 1). I₂ with TBHP in 1,4-dioxane achieves 74% yield .
  • Solvent Selection : Polar solvents (e.g., DMF) may hinder reactivity; nonpolar solvents (e.g., chloroform) favor cyclization .

Table 1. Catalyst Optimization for Oxidative Coupling

CatalystOxidantSolventYield (%)
I₂TBHP1,4-Dioxane74
KITBHP1,4-Dioxane64
TBAITBHP1,4-Dioxane37

Q. What mechanistic insights support the oxidative ring-closure step?

Methodological Answer:

  • Hypothesis : Sodium hypochlorite oxidizes hydrazine intermediates via a radical pathway, forming the triazole ring .
  • Validation : Use radical traps (e.g., TEMPO) to detect intermediates. Isotope labeling (e.g., 15N) can track nitrogen migration during cyclization .

Q. How can computational methods (e.g., DFT) predict reactivity or stability?

Methodological Answer:

  • DFT Calculations : Optimize geometries at the B3LYP/6-31G(d) level to analyze electron density at reactive sites (e.g., C7 in triazolopyridazine). High Fukui indices indicate nucleophilic attack susceptibility .
  • Solvatochromic Analysis : Correlate solvent polarity with absorption spectra to predict solvation effects .

Q. How are bioactivity assays designed to evaluate pharmacological potential?

Methodological Answer:

  • Enzyme Inhibition : Screen against targets (e.g., kinases) using fluorescence-based assays. IC₅₀ values are derived from dose-response curves .
  • Cellular Uptake : Radiolabel the compound (e.g., 14C) and measure intracellular accumulation in cancer cell lines .

Q. How should contradictory spectral or synthetic data be resolved?

Methodological Answer:

  • Case Study : Discrepancies between theoretical and experimental NMR shifts (e.g., C7 resonance) may arise from solvent effects. Re-run spectra in deuterated DMSO vs. CDCl₃ to assess solvent-induced shifts .
  • Reproducibility : Verify reaction conditions (e.g., moisture levels in Grignard reactions) to address yield inconsistencies .

Q. What strategies elucidate structure-activity relationships (SAR) for this scaffold?

Methodological Answer:

  • Analog Synthesis : Vary substituents (e.g., replace 4-bromo with 4-methoxy) and compare bioactivity.
  • 3D-QSAR Modeling : Use CoMFA or CoMSIA to correlate steric/electronic features with activity .

Q. How can green chemistry principles be applied to scale-up synthesis?

Methodological Answer:

  • Oxidant Replacement : Use NaOCl instead of toxic Cr(VI) reagents for oxidative cyclization .
  • Solvent Recycling : Implement azeotropic distillation for THF recovery .

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